molecular formula C13H14BF2NO2 B2448800 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2216724-52-4

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2448800
CAS No.: 2216724-52-4
M. Wt: 265.07
InChI Key: SHQMHKCJMARHJQ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is a chemical compound with the molecular formula C13H15BF2NO2 . It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a benzonitrile group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-11(16)10(15)5-8(9)7-17/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQMHKCJMARHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4,5-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/vinyl halides. For example:

Ar–X+Boronated CompoundPd catalyst, baseAr–Ar’\text{Ar–X} + \text{Boronated Compound} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Ar'}

Typical conditions include:

ComponentSpecification
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃, Na₂CO₃, or CsF
SolventTHF, DMF, or DMSO
Temperature80–100°C
Yield Range70–90%

This reaction is pivotal in synthesizing biaryl systems for pharmaceuticals and materials science .

Substitution Reactions

The fluorine atoms at positions 4 and 5 are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For instance:

Ar–F+NuAr–Nu+F\text{Ar–F} + \text{Nu}^- \rightarrow \text{Ar–Nu} + \text{F}^-

Key Reagents :

  • Amines (e.g., morpholine, piperidine)

  • Thiols (e.g., benzyl mercaptan)

  • Alkoxides (e.g., NaOMe)

Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 60–120°C

  • Catalyzed by CuI or Pd .

Cyanide Group Transformations

The benzonitrile group can undergo hydrolysis or reduction:

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂SO₄/H₂O, refluxBenzamide
ReductionLiAlH₄, THF, 0°C → RTBenzylamine
Grignard AdditionRMgX, etherKetimine intermediates

These transformations expand utility in agrochemical and polymer synthesis .

Boron Functionalization

The dioxaborolane group can be hydrolyzed to boronic acid under acidic conditions:

BpinHCl, H₂OB(OH)2\text{Bpin} \xrightarrow{\text{HCl, H₂O}} \text{B(OH)}_2

Applications :

  • Intermediate for synthesizing sensors and MOFs.

  • Precursor for isotopic labeling studies .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to substituents. Example:

ElectrophileProductConditions
NO₂⁺ (nitration)Nitro-substituted derivativeHNO₃/H₂SO₄, 0–5°C
SO₃H⁺ (sulfonation)Sulfonic acid derivativeH₂SO₄, 100°C

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing various organic molecules. Its boronate moiety allows for cross-coupling reactions with aryl halides and other electrophiles. The difluorobenzene component enhances the electronic properties of the molecule, making it suitable for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound has been explored as a potential candidate for drug development due to its ability to inhibit specific biological targets. For instance:

  • Case Study : Research has demonstrated that derivatives of this compound can act as inhibitors of WDR5, a protein implicated in cancer progression. The binding affinity of these compounds was evaluated using various assays, revealing promising results for further development in cancer therapeutics .

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials such as OLEDs (Organic Light Emitting Diodes) and other electronic devices. The incorporation of the boronate group facilitates the formation of stable polymeric networks that exhibit desirable electronic properties.

Case Study 1: Inhibition of WDR5

A study focused on synthesizing analogs of 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to assess their binding affinity to WDR5. The results indicated that specific modifications to the molecule significantly increased its inhibitory potency against WDR5 .

Case Study 2: Synthesis of Novel Aryl Compounds

Another research effort utilized this compound as a starting material for synthesizing novel aryl compounds through Suzuki coupling reactions. The resulting compounds exhibited enhanced biological activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine atoms and a benzonitrile group in 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile provides unique reactivity and stability, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions under mild conditions further enhances its utility in organic synthesis .

Biological Activity

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H15_{15}BF2_{2}O3_{3}
  • Molecular Weight : 256.06 g/mol
  • IUPAC Name : this compound
PropertyValue
Purity97%
Hazard StatementsH302 (Harmful if swallowed)
Storage Temperature2-8°C

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cancer progression and other diseases.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerase II, a target for cancer therapy. Topoisomerase II plays a crucial role in DNA replication and transcription; thus, its inhibition can lead to cancer cell death .
  • Receptor Modulation : Preliminary studies suggest that it may act on serotonin receptors (5HT4), which are implicated in various neurological disorders. The modulation of these receptors can influence mood and cognitive functions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds and their implications for drug development.

Study 1: Topoisomerase II Inhibition

A study conducted by Konstantinidou et al. demonstrated that derivatives of similar compounds can effectively inhibit topoisomerase II in vitro. The synthesized library showed promising results in reducing cell viability in cancer cell lines .

Study 2: Serotonin Receptor Interaction

Research focusing on serotonin receptor modulators indicated that compounds with similar dioxaborolane structures exhibit partial agonist activity on the 5HT4 receptor. This suggests potential applications in treating gastrointestinal disorders and mood-related conditions .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. The compound has been classified with several hazard statements indicating acute toxicity upon ingestion or skin contact .

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